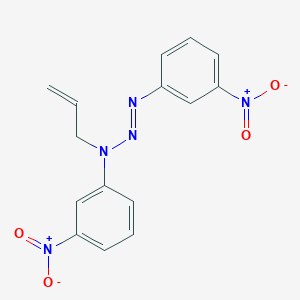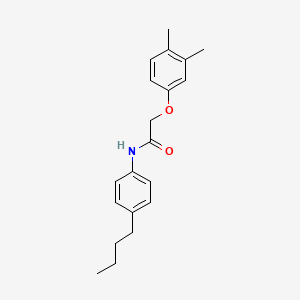![molecular formula C16H17N3O6S2 B11696636 1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE is a complex organic compound that belongs to the class of sulfonyl imidazolidines This compound is characterized by the presence of two sulfonyl groups attached to an imidazolidine ring, with one of the sulfonyl groups being substituted with a methyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE typically involves the following steps:
Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by the reaction of ethylenediamine with formaldehyde under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the imidazolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Methyl-3-Nitrobenzenesulfonyl Group: The 4-methyl-3-nitrobenzenesulfonyl group can be introduced by reacting the intermediate product with 4-methyl-3-nitrobenzenesulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted imidazolidines with various functional groups.
科学的研究の応用
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDINE: Lacks the nitro group, which may result in different chemical and biological properties.
1-(BENZENESULFONYL)-3-(4-NITROBENZENESULFONYL)IMIDAZOLIDINE: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)PYRROLIDINE: Contains a pyrrolidine ring instead of an imidazolidine ring, which may influence its chemical behavior and applications.
Uniqueness
1-(BENZENESULFONYL)-3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDINE is unique due to the presence of both a methyl group and a nitro group on the benzenesulfonyl moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H17N3O6S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-(4-methyl-3-nitrophenyl)sulfonylimidazolidine |
InChI |
InChI=1S/C16H17N3O6S2/c1-13-7-8-15(11-16(13)19(20)21)27(24,25)18-10-9-17(12-18)26(22,23)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChIキー |
TYHDKYXITYHVRL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)
![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)

![(3Z)-3-[(3-chloro-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11696580.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11696618.png)

![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11696626.png)
